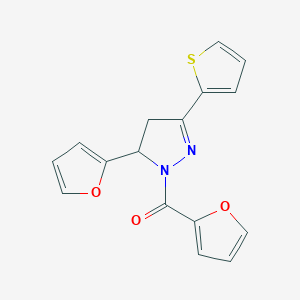
1-(2-furoyl)-5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Furoyl)-5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound that features a unique combination of furan and thiophene rings attached to a pyrazole core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-furoyl)-5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-furoyl hydrazine with 2-furyl and 2-thienyl aldehydes in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 1-(2-Furoyl)-5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding furan and thiophene derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products:
Oxidation: Furan and thiophene carboxylic acids.
Reduction: Dihydro derivatives of the original compound.
Substitution: Halogenated furan and thiophene derivatives.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology and Medicine: In medicinal chemistry, 1-(2-furoyl)-5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole has been investigated for its potential as an anti-inflammatory and antimicrobial agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism by which 1-(2-furoyl)-5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby reducing inflammation. The furan and thiophene rings can also participate in π-π stacking interactions, which are crucial in materials science applications.
相似化合物的比较
- 1-(2-Furoyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole
- 1-(2-Furoyl)-5-(2-thienyl)-3-(2-furyl)-4,5-dihydro-1H-pyrazole
Uniqueness: 1-(2-Furoyl)-5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole is unique due to the specific arrangement of furan and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness can lead to different reactivity and interaction profiles compared to its analogs.
生物活性
1-(2-Furoyl)-5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H12N2O3S
- Molecular Weight : 312.34 g/mol
- CAS Number : [Not specified in the provided sources]
The compound features a pyrazole ring system substituted with furoyl, furyl, and thienyl groups, which contribute to its unique biological properties.
Antiparkinsonian Activity
Recent studies have highlighted the compound's potential in targeting neurodegenerative diseases, particularly Parkinson's disease. A series of furan-2-yl-1H-pyrazoles, including variants of this compound, demonstrated significant inhibitory activity against α-synuclein aggregation in vitro. This activity is crucial as α-synuclein aggregation is a hallmark of Parkinson's disease pathology.
- Efficacy : The compounds exhibited efficacy comparable to anle138b, a known drug candidate for Parkinson’s disease. The binding interactions were characterized by molecular dynamics simulations that revealed stabilizing hydrogen bonds with the peptide backbone of α-synuclein .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. In studies involving structural analogs, it was found that modifications to the pyrazole ring could enhance antimicrobial efficacy.
- Mechanism : The antimicrobial mechanism is hypothesized to involve disruption of microbial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Anticancer Properties
Research into the anticancer potential of pyrazole derivatives has indicated that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Case Study : A study demonstrated that certain derivatives exhibited cytotoxic effects on breast cancer cell lines, suggesting that structural modifications can lead to enhanced anticancer activity .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves cyclization reactions between appropriate hydrazides and corresponding carbonyl compounds under controlled conditions.
| Reaction Conditions | Yield | Notes |
|---|---|---|
| Room temperature for 24 hours | High | Optimal conditions prevent polymerization |
| Use of methanol as solvent | - | Facilitates reaction |
The structure-activity relationship studies indicate that the presence of electron-withdrawing groups enhances biological activity by improving binding affinity to target proteins.
Table 1: Biological Activities of this compound
属性
IUPAC Name |
furan-2-yl-[3-(furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-16(14-5-2-8-21-14)18-12(13-4-1-7-20-13)10-11(17-18)15-6-3-9-22-15/h1-9,12H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRBJBNJGSQUTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)C3=CC=CO3)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














